![molecular formula C24H21N3O4S B2827188 3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 421593-24-0](/img/no-structure.png)
3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Characterization
Quinazoline derivatives are synthesized through various chemical reactions involving key precursors such as amino acids, ketones, and isothiocyanates. The structure and properties of these compounds are confirmed using techniques such as IR, MS, 1H-NMR, and 13C-NMR spectroscopy. For instance, Hassan et al. (2014) discussed the synthesis and cytotoxic activity of some new pyrazole and pyrazolopyrimidine derivatives, which are related to quinazoline compounds due to their shared heterocyclic backbone and potential for biological activity Hassan, Hafez, & Osman, 2014.
Cytotoxicity and Anticancer Activity
Several studies have focused on the cytotoxic and potential anticancer properties of quinazoline derivatives. These compounds have been evaluated in vitro against various cancer cell lines to assess their efficacy in inhibiting cell growth. The structural modifications of these molecules can significantly impact their biological activity, including their ability to act as potent cytotoxic agents against cancer cells Pokhodylo & Obushak, 2019.
Pharmacological Evaluation
Quinazoline derivatives have been synthesized and evaluated for a variety of pharmacological activities, including analgesic, anti-inflammatory, and antihypertensive effects. Alagarsamy and Murugesan (2007) synthesized novel quinazolin-4(3H)-ones and investigated their analgesic and anti-inflammatory activities, demonstrating the versatility of quinazoline compounds in drug development Alagarsamy & Murugesan, 2007.
Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide' involves the synthesis of the quinazoline ring system followed by the introduction of the sulfanyl and carboxamide groups.", "Starting Materials": [ "4-methoxybenzaldehyde", "ethyl acetoacetate", "guanidine hydrochloride", "4-methoxybenzyl chloride", "thiourea", "sodium hydroxide", "acetic anhydride", "acetic acid", "phosphorus pentoxide", "acetonitrile", "triethylamine", "N,N-dimethylformamide", "chloroacetyl chloride", "sodium methoxide", "sodium hydride", "4-methoxyaniline", "sulfuric acid", "hydrogen peroxide", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Synthesis of 2-amino-3-cyano-4-methoxyquinazoline: 4-methoxybenzaldehyde is condensed with ethyl acetoacetate in the presence of guanidine hydrochloride to form 4-methoxy-2-methyl-3-oxo-2,3-dihydroquinazoline. This is then treated with thiourea and sodium hydroxide to form 2-amino-3-cyano-4-methoxyquinazoline.", "Synthesis of 3-(4-methoxybenzyl)-2-sulfanylquinazolin-4(3H)-one: 2-amino-3-cyano-4-methoxyquinazoline is reacted with acetic anhydride and phosphorus pentoxide to form 3-acetoxy-2-cyano-4-methoxyquinazoline. This is then treated with 4-methoxybenzyl chloride and sodium methoxide to form 3-(4-methoxybenzyl)-2-cyano-4-methoxyquinazoline. The cyano group is then reduced with sodium hydride and sulfuric acid to form 3-(4-methoxybenzyl)-2-amino-4-methoxyquinazoline. This is then treated with hydrogen peroxide and sulfuric acid to form 3-(4-methoxybenzyl)-2-sulfanylquinazolin-4(3H)-one.", "Synthesis of 3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide: 3-(4-methoxybenzyl)-2-sulfanylquinazolin-4(3H)-one is reacted with chloroacetyl chloride in the presence of triethylamine and N,N-dimethylformamide to form 3-(4-methoxybenzyl)-2-(2-chloroacetylthio)quinazolin-4(3H)-one. This is then treated with 4-methoxyaniline and sodium bicarbonate to form 3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide." ] } | |
CAS RN |
421593-24-0 |
Molecular Formula |
C24H21N3O4S |
Molecular Weight |
447.51 |
IUPAC Name |
3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C24H21N3O4S/c1-30-18-8-3-15(4-9-18)14-25-22(28)16-5-12-20-21(13-16)26-24(32)27(23(20)29)17-6-10-19(31-2)11-7-17/h3-13H,14H2,1-2H3,(H,25,28)(H,26,32) |
InChI Key |
YQPUBWNGAFRXSQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)C4=CC=C(C=C4)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2,2-diphenylacetamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2827105.png)
![Tert-butyl 3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carboxylate](/img/structure/B2827109.png)
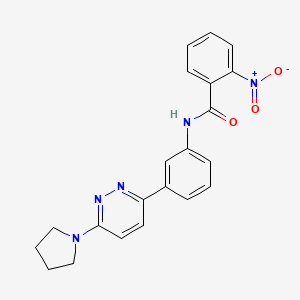
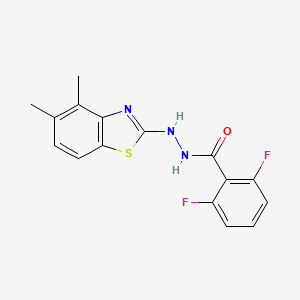
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-indole-4-carboxamide](/img/structure/B2827114.png)
![Tert-butyl 2-oxo-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B2827116.png)
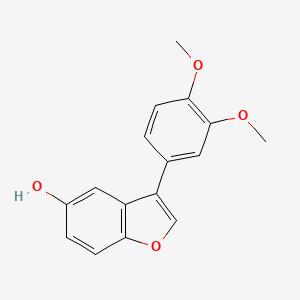
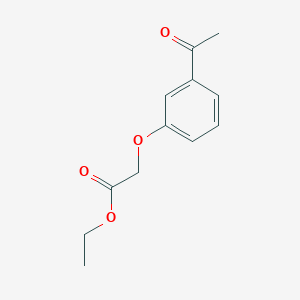
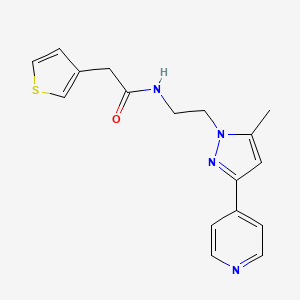


![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2827127.png)
![2,5-dichloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2827128.png)